molecular formula C18H17N3O5S B2491231 2-(4-(N-((5-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide CAS No. 2034519-83-8

2-(4-(N-((5-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide

Cat. No.: B2491231
CAS No.: 2034519-83-8
M. Wt: 387.41
InChI Key: FOOQSXCWCHGDEI-UHFFFAOYSA-N
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Description

2-(4-(N-((5-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide is a complex organic compound that features a furan ring, a pyridine ring, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N-((5-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps. One common approach is to start with the furan and pyridine derivatives, which are then linked through a series of reactions involving sulfonation and acylation. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(N-((5-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups will produce amines.

Scientific Research Applications

2-(4-(N-((5-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(N-((5-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes, potentially inhibiting their activity. The furan and pyridine rings may also play a role in binding to biological targets, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Another furan derivative with antimicrobial properties.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A compound with a similar pyridine structure used in anti-tubercular research.

Uniqueness

2-(4-(N-((5-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide is unique due to its combination of a furan ring, a pyridine ring, and a sulfamoyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

IUPAC Name

2-[4-[[5-(furan-2-yl)pyridin-3-yl]methylsulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c19-18(22)12-26-15-3-5-16(6-4-15)27(23,24)21-10-13-8-14(11-20-9-13)17-2-1-7-25-17/h1-9,11,21H,10,12H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOQSXCWCHGDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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